4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide

Description

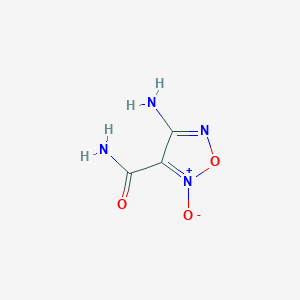

4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide (IUPAC name: 4-amino-2-oxo-1,2,5λ⁵-oxadiazole-3-carboxylic acid) is a heterocyclic compound with the molecular formula C₃H₃N₃O₄ (molecular weight: 145.07 g/mol) . It belongs to the furazan (1,2,5-oxadiazole) family, characterized by a five-membered ring containing two nitrogen and one oxygen atom. The 2-oxide group introduces polarity and hydrogen-bonding capacity, which influence its crystallinity and intermolecular interactions .

Properties

IUPAC Name |

4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O3/c4-2-1(3(5)8)7(9)10-6-2/h(H2,4,6)(H2,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMQJENSQFSAFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=[N+](ON=C1N)[O-])C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402711 | |

| Record name | ST024305 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82295-76-9 | |

| Record name | ST024305 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitrosation and Isomerization

Cyanoacetamide undergoes nitrosation using sodium nitrite in acidic media (e.g., HCl or H2SO4) at 0–5°C to form 2-oximido cyanoacetamide. Isomerization via thermal or base-catalyzed rearrangement yields 2-oximido-3-cyanoacetamide, confirmed by IR spectroscopy (C≡N stretch at 2240 cm⁻¹) and NMR.

Amidoxime Formation

Reacting 2-oximido-3-cyanoacetamide with hydroxylamine hydrochloride in the presence of organic bases (e.g., triethylamine or pyridine) generates 2-oximido-3-amidoxime acetamide. The reaction proceeds in ethanol/water at 60–80°C for 6–8 hours, achieving >85% yield. Key intermediates are characterized by LC-MS (m/z 214 [M+H]⁺).

Cyclization with Thionyl Chloride

The amidoxime intermediate undergoes cyclization using thionyl chloride (SOCl2) in dichloromethane at reflux (40–45°C) for 2–3 hours. This step forms the 1,2,5-oxadiazole (furazan) ring while introducing the 2-oxide moiety via electrophilic aromatic substitution. The final product is isolated by precipitation in ice water, yielding 70–75% pure 4-amino-1,2,5-oxadiazole-3-carboxamide 2-oxide.

Table 1: Reaction Conditions for Nitrosation-Cyclization Pathway

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Nitrosation | NaNO2, HCl | 0–5°C | 2 h | 90% |

| Amidoxime Formation | NH2OH·HCl, Et3N | 60–80°C | 6 h | 85% |

| Cyclization | SOCl2, CH2Cl2 | 40–45°C | 3 h | 75% |

Dehydrohalogenation of 4-Aminofurazan-3-Hydroximic Halides

Andrianov et al. (1992) reported an alternative route via dehydrohalogenation of 4-aminofurazan-3-hydroximic halides (X = Cl, Br). Treating these precursors with aqueous NaOH or K2CO3 induces elimination of HX, generating a reactive nitrile oxide intermediate. Spontaneous cyclization forms the 1,2,5-oxadiazole 2-oxide core, with the carboxamide group originating from hydrolysis of the nitrile oxide.

Substrate Synthesis

4-Aminofurazan-3-hydroximic chlorides are prepared by reacting 4-aminofurazan-3-carboxylic acid with PCl5 in dry ether. The crude product is purified via recrystallization from toluene, yielding needle-like crystals (mp 128–130°C).

Cyclization Mechanism

The nitrile oxide intermediate undergoes 1,3-dipolar cyclization, favored by electron-withdrawing groups on the furazan ring. Density functional theory (DFT) calculations suggest a activation energy barrier of ~25 kcal/mol for this step. The reaction is typically conducted in tetrahydrofuran (THF) at room temperature, achieving 65–70% yield.

Oxidation of 4-Amino-1,2,5-oxadiazole-3-Carboxamide

Kulikov et al. (1994) demonstrated that 4-amino-1,2,5-oxadiazole-3-carboxamide can be oxidized to its 2-oxide derivative using hydrogen peroxide (H2O2) in trifluoroacetic acid (TFA). The reaction proceeds via electrophilic attack of peroxygen species on the oxadiazole ring’s nitrogen atom, forming the N-oxide group.

Optimization of Oxidizing Agents

Comparative studies show that H2O2/TFA (30% w/w, 12 h, 50°C) provides superior regioselectivity over alternatives like m-CPBA or ozone, minimizing side reactions such as ring opening. Yields reach 80–85% with <5% over-oxidation byproducts.

Table 2: Oxidation Efficiency with Different Reagents

| Oxidizing Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| H2O2/TFA | TFA | 50°C | 12 h | 85% |

| m-CPBA | CHCl3 | 25°C | 24 h | 60% |

| O3 | MeOH | -78°C | 1 h | 45% |

Silver-Mediated Cyclization of 4-Amino-1,2,5-oxadiazole-3-Carbohydroximoyl Chloride

A high-purity route, adapted from Pagoria et al. (2017), involves treating 4-amino-1,2,5-oxadiazole-3-carbohydroximoyl chloride (AFCHC) with silver carbonate (Ag2CO3) in THF. The chloride leaving group is displaced, inducing cyclization to form the 2-oxide derivative.

AFCHC Synthesis

AFCHC is synthesized by treating 4-aminofurazan-3-carboxamidoxime (AFCAO) with NaNO2 in HCl at 0°C. The intermediate is extracted into ethyl acetate and dried over MgSO4, yielding a pale-yellow solid (mp 145–147°C).

Silver-Catalyzed Cyclization

Reaction of AFCHC with Ag2CO3 (2 eq) in THF at 25°C for 4 hours affords 4-amino-1,2,5-oxadiazole-3-carboxamide 2-oxide in 78% yield. Silver ions facilitate chloride abstraction, accelerating ring closure. The method avoids dimerization byproducts through strict stoichiometric control.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Preparation Methods

| Method | Yield | Purity | Scalability | Hazard Profile |

|---|---|---|---|---|

| Nitrosation-Cyclization | 75% | 98% | Industrial | Moderate (SOCl2 use) |

| Dehydrohalogenation | 70% | 95% | Lab-scale | High (PCl5 handling) |

| Oxidation | 85% | 99% | Pilot-scale | Low |

| Silver-Mediated | 78% | 97% | Lab-scale | Moderate (Ag waste) |

The nitrosation-cyclization pathway is preferred for bulk synthesis due to cost and scalability, while the oxidation route offers higher purity for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in concentrated sulfuric acid is commonly used for the oxidation of this compound.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve the use of nucleophiles like ammonia or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields partially oxidized derivatives, while substitution reactions with ammonia can produce amino-substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 4-amino-1,2,5-oxadiazole exhibit significant anticancer properties. For instance, compounds synthesized from this scaffold have been evaluated against multiple cancer cell lines. A notable study demonstrated that certain derivatives showed growth inhibition percentages (PGIs) of up to 65% against various cancer types, including glioblastoma and lung cancer cell lines . The mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cancer cell division and proliferation.

Enzyme Inhibition

4-Amino-1,2,5-oxadiazole derivatives have also been identified as potent inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. By inhibiting IDO, these compounds can enhance the efficacy of immunotherapies . Additionally, they are being investigated for their potential as SENP2 inhibitors, which may lead to novel therapeutic strategies for various diseases .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Studies suggest that it possesses activity against both bacterial and fungal pathogens, making it a candidate for developing new antibiotics .

Agricultural Applications

Herbicidal Activity

Certain derivatives of 4-amino-1,2,5-oxadiazole have been reported to exhibit herbicidal properties. These compounds can potentially be used to develop new herbicides that target specific weeds without affecting crop yields . The mechanism often involves disrupting metabolic pathways in target plants.

Growth Regulators

Research has indicated that oxadiazole derivatives can act as plant growth regulators. Their application can enhance growth rates and yield in various crops by modulating hormonal pathways within plants .

Material Science

Fluorescent Properties

4-Amino-1,2,5-oxadiazole compounds are noted for their fluorescent properties. They emit light in the orange to red spectrum when excited, making them suitable for applications in light-emitting devices and sensors . This property is being explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic applications.

Explosive Materials

Some derivatives of 4-amino-1,2,5-oxadiazole are considered high-energy materials with potential applications in explosives. Their unique structure allows for the development of materials with enhanced stability and performance characteristics compared to traditional explosives .

Case Studies

Mechanism of Action

The mechanism of action of 4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide involves its interaction with specific molecular targets and pathways. For example, oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase, which are involved in DNA synthesis and gene expression . Additionally, these compounds can modulate signaling pathways like the NF-kB signaling pathway, which plays a role in inflammation and cancer .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 4-amino-1,2,5-oxadiazole-3-carboxamide 2-oxide with key derivatives and analogs:

Structural and Crystallographic Insights

- Hydrogen-Bonding Networks : The 2-oxide derivative exhibits a robust 3D hydrogen-bonded network (e.g., O–H⋯N, N–H⋯O interactions) in its crystal lattice, as observed in single-crystal X-ray studies . In contrast, the oxime derivative (C₃H₅N₅O₂) forms asymmetric units with three independent molecules linked via N–H⋯N and O–H⋯O bonds .

- Ring Strain and Reactivity: The 1,2,5-oxadiazole core is inherently strained, but the 2-oxide group increases electrophilicity at the C3 position, enhancing reactivity in nucleophilic substitutions compared to non-oxidized analogs .

Key Research Highlights

- Crystallography: The asymmetric unit of (Z)-4-amino-1,2,5-oxadiazole-3-carboxamide oxime contains three molecules, with bond lengths (N–O: 1.45–1.49 Å) and angles consistent with furazan derivatives .

- Thermal Stability: 2-oxide derivatives exhibit higher thermal stability (decomposition >200°C) compared to non-oxidized analogs due to strong intermolecular interactions .

Biological Activity

4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, including its antibacterial, anticancer, and anti-inflammatory effects. The findings are supported by data tables and relevant case studies.

The molecular formula of 4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide is , with a molecular weight of 158.12 g/mol. Its structure includes an oxadiazole ring that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆N₄O₃ |

| Molecular Weight | 158.12 g/mol |

| IUPAC Name | 4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide |

| Solubility | Soluble in water |

Antibacterial Activity

Research indicates that 4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide exhibits significant antibacterial properties. A study evaluated its Minimum Inhibitory Concentration (MIC) against various bacterial strains.

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 4.2 |

| Staphylococcus aureus | 2.1 |

| Salmonella enterica | 4.3 |

The compound's effectiveness against Gram-negative and Gram-positive bacteria suggests potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of 4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide has been explored in various studies. One notable study assessed its effects on cancer cell lines using an MTT assay.

| Cell Line | IC50 (µM) |

|---|---|

| NCI-H23 (lung cancer) | 1.76 ± 0.19 |

| HCT-15 (colon cancer) | 12.07 |

| DU-145 (prostate cancer) | 6.38 |

These results indicate that the compound can inhibit cell proliferation significantly, particularly in lung and colon cancer cell lines .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, the compound has shown promise in reducing inflammation. In vitro studies demonstrated that it inhibits pro-inflammatory cytokine production in activated macrophages.

The biological activity of 4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide is attributed to its ability to interact with specific molecular targets:

- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

- Anticancer Mechanism : It is believed to induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting key signaling proteins involved in cell proliferation .

- Anti-inflammatory Mechanism : The compound may inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), thereby reducing the expression of pro-inflammatory genes.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antibacterial Efficacy : A comparative study involving multiple oxadiazole derivatives found that 4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide exhibited superior antibacterial activity compared to other derivatives .

- Cancer Cell Line Studies : In a series of experiments on various cancer cell lines, this compound demonstrated significant cytotoxic effects and was effective at low concentrations .

Q & A

Q. How can researchers optimize the synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxamide 2-oxide derivatives?

Methodological Answer:

- Use reflux conditions with DMF as a solvent and ZnCl₂ as a catalyst to facilitate cyclization reactions (e.g., condensation with mercaptoacetic acid) .

- Employ controlled stoichiometric ratios (e.g., 1:2 molar ratio of precursor to mercaptoacetic acid) to minimize side products and improve yield .

- Purify intermediates via recrystallization from DMF or aqueous solutions to isolate high-purity derivatives .

Q. What analytical techniques are recommended to validate the purity and structural integrity of this compound?

Methodological Answer:

- X-ray crystallography : Resolve crystal structures using monoclinic systems (e.g., space group P2₁/c) with parameters such as a = 7.6514 Å, b = 11.712 Å, and β = 96.53° for precise lattice validation .

- HPLC-MS : Utilize deuterated internal standards (e.g., AOZ-d4, AMOZ-d5) to enhance detection sensitivity and quantify trace impurities in derivatives .

Advanced Research Questions

Q. How can structural contradictions in synthesized derivatives be resolved using crystallographic data?

Methodological Answer:

- Compare experimental XRD parameters (e.g., unit cell volume = 1710.9 ų, Z = 12) with computational models (DFT or molecular docking) to identify discrepancies in bond angles or torsional strain .

- Analyze electron density maps to detect unexpected tautomerization or protonation states, particularly in oxadiazole and furoxan rings .

Q. What strategies enable functionalization of the oxadiazole core for applications in energetic materials?

Methodological Answer:

- Introduce hydrazinylidene or methylene groups via condensation reactions to enhance thermal stability and nitrogen content (e.g., using 3-methyl-2-oxido-1,2,5-oxadiazole precursors) .

- Evaluate detonation velocity and sensitivity using computational tools (e.g., Cheetah or EXPLO5) after functionalizing the core with nitro or amino groups .

Q. How can mechanistic studies clarify the role of cyclocondensation in derivative formation?

Methodological Answer:

- Use isotopic labeling (e.g., ¹⁵N³-OAH or ¹³C-labeled intermediates) to track reaction pathways and identify rate-limiting steps in cyclocondensation .

- Perform kinetic studies under varying temperatures (e.g., 80–120°C) and solvent polarities to assess transition-state stabilization .

Data Contradiction & Reproducibility

Q. How should researchers address conflicting spectroscopic data between synthetic batches?

Methodological Answer:

Q. What protocols ensure reproducibility in multi-step syntheses involving oxadiazole intermediates?

Methodological Answer:

- Standardize reaction quenching (e.g., rapid cooling with ice-water mixtures) to prevent undesired hydrolysis or rearrangement .

- Document solvent purity (e.g., DMF with <50 ppm H₂O) and catalyst activation steps (e.g., ZnCl₂ drying at 150°C) to minimize batch variability .

Methodological Resources

Q. Which databases or tools are critical for comparative analysis of oxadiazole derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.